Methanon, 1,3-Benzodioxol-5-yl(4-methoxyphenyl)-

Übersicht

Beschreibung

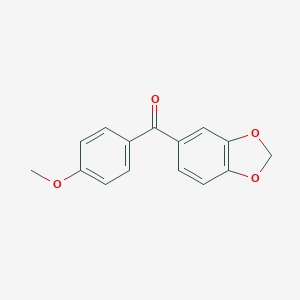

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- is an organic compound with the molecular formula C17H14O5 It is known for its unique structure, which includes a methanone group attached to a 1,3-benzodioxole ring and a 4-methoxyphenyl group

Wissenschaftliche Forschungsanwendungen

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

This compound belongs to the class of organic compounds known as benzodioxoles . These compounds contain a benzene ring fused to either isomers of dioxole, a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in the cellular environment .

Result of Action

Some studies suggest that similar compounds may exhibit selectivity between cancer cells and normal cells , but more research is needed to confirm these findings and understand their implications.

Action Environment

The action, efficacy, and stability of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- typically involves the following steps:

Formation of the 1,3-benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

Attachment of the methanone group: The methanone group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the 4-methoxyphenyl group: This step involves the coupling of the 1,3-benzodioxole derivative with a 4-methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro, sulfo, or halo derivatives.

Vergleich Mit ähnlichen Verbindungen

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- can be compared with other similar compounds, such as:

Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)-: Differing only in the position of the methoxy group on the phenyl ring.

Methanone, 1,3-benzodioxol-5-yl(4-hydroxyphenyl)-: Featuring a hydroxy group instead of a methoxy group.

Methanone, 1,3-benzodioxol-5-yl(4-chlorophenyl)-: Containing a chloro group instead of a methoxy group.

These compounds share similar structural features but differ in their chemical properties and biological activities, highlighting the uniqueness of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-.

Biologische Aktivität

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-, also known by its CAS number 190728-30-4, is an organic compound with potential biological activities. Its unique structure combines a methanone group with a 1,3-benzodioxole ring and a 4-methoxyphenyl group, which may contribute to its pharmacological properties. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H14O5

- Molecular Weight : 286.29 g/mol

Biological Activity Overview

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- has been studied for various biological activities:

-

Antimicrobial Activity :

- Exhibits significant antimicrobial properties against a range of bacterial strains.

- Studies have shown varying degrees of effectiveness, indicating potential as a lead compound in antibiotic development.

-

Anticancer Activity :

- Demonstrated cytotoxic effects on several cancer cell lines including leukemia and colon cancer.

- Research indicates that it may induce apoptosis and inhibit cell proliferation.

The efficacy of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- is attributed to several mechanisms:

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase in various cancer cell lines, leading to reduced proliferation rates.

- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, enhancing the percentage of cells undergoing programmed cell death.

- Target Interaction : It interacts with specific cellular targets that modulate signaling pathways involved in cancer progression.

Anticancer Studies

A study published in Molecules investigated the anticancer effects of Methanone derivatives on multiple cancer cell lines. The findings indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Methanone | K562 (Leukemia) | 0.172 | Apoptosis induction |

| Methanone | HCT116 (Colon Cancer) | 0.246 | Cell cycle arrest |

| Methanone | MCF-7 (Breast Cancer) | 4.599 | Moderate activity |

The study highlighted that the compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Studies

Another research effort assessed the antimicrobial efficacy of Methanone against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results suggest that Methanone can be a promising candidate for further development as an antimicrobial agent .

Eigenschaften

IUPAC Name |

1,3-benzodioxol-5-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-17-12-5-2-10(3-6-12)15(16)11-4-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRLDQDVKAIZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.